molecular formula CH3NaO2S2 B015073 Methanesulfonothioic acid, sodium salt CAS No. 1950-85-2

Methanesulfonothioic acid, sodium salt

Cat. No. B015073
CAS RN: 1950-85-2
M. Wt: 134.16 g/mol
InChI Key: JFTZUZWJGUCSTE-UHFFFAOYSA-M
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Description

Synthesis Analysis

Methanesulfonothioic acid and its sodium salt can be synthesized through various chemical pathways. The transformation of methanesulfonic acid (MSA) and sodium methanesulfonate in the presence of metal halides in ambient aerosols illustrates the dynamic chemical behavior of methanesulfonate salts in the environment, highlighting their formation and subsequent transformations via heterogeneous oxidation processes [Kai Chung Kwong et al., 2018]. Another example includes the use of methanesulfonic acid in the reductive ring-opening of O-benzylidene acetals, showing its versatility in organic synthesis [A. Zinin et al., 2007].

Molecular Structure Analysis

The molecular structure of methanesulfonothioic acid, sodium salt, and related compounds has been a subject of study to understand their chemical behavior. For instance, the structural properties of various salts of methanetrisulfonic acid (a related compound) have been described, showing different coordination modes and unexpected motifs, such as the κ3O1,4,7 coordination in the lead salt [B. Oelkers et al., 2016].

Chemical Reactions and Properties

The chemical reactions involving methanesulfonothioic acid, sodium salt, highlight its reactivity and the formation of various products under different conditions. For example, heterogeneous reactions of gaseous methanesulfonic acid with NaCl and sea salt particles have been studied to understand the fate of MSA in the atmosphere and its interaction with sea salt particles, revealing the formation of CH3SO3Na as a major product [Mingjin Tang & T. Zhu, 2009].

Physical Properties Analysis

The physical properties of methanesulfonothioic acid, sodium salt, are critical for its application in various fields. For instance, the thermodynamics of methanesulfonic acid have been revisited to provide revised thermodynamic quantities, essential for understanding the compound's stability and reactivity [J. Guthrie & Roger T. Gallant, 2000].

Chemical Properties Analysis

Understanding the chemical properties of methanesulfonothioic acid, sodium salt, is crucial for its application and environmental impact. Studies on the environmental benefits of methanesulfonic acid highlight its chemical and physical characteristics, emphasizing its aqueous solubility, conductivity, and low toxicity, making it an ideal electrolyte for electrochemical processes [M. Gernon et al., 1999].

Scientific Research Applications

  • Protection Against Retinal Damage : Wang, Gu, and Xu (2012) found that Methanesulfonic acid sodium salt can protect the retina from acute light damage in mice by inhibiting mitochondrial cell death cascades (Wang, Gu, & Xu, 2012).

  • Reference for NMR Chemical Shift Measurements : Funasaki et al. (2000) discovered that Sodium methanesulfonate and sodium methyl sulfate are effective internal references for NMR chemical shift measurements in aqueous solutions containing cyclodextrin and anionic guests (Funasaki et al., 2000).

  • Potential in Electrochemical Sensors : Su, Winnick, and Kohl (2001) observed that Sodium insertion into vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid allows for potential cathode applications in electrochemical sensors (Su, Winnick, & Kohl, 2001).

  • Oxidation of Pyridine Derivatives : Niknam et al. (2006) reported that Methanesulfonic acid and sodium nitrite in the presence of wet SiO2 effectively oxidize 1,4-dihydropyridines to pyridine derivatives under mild and heterogeneous conditions (Niknam et al., 2006).

  • Influence on Sea Salt Aerosols : Zeng et al. (2014) found that Methanesulfonate sodium particles show different temperature-dependent hygroscopic behaviors from NaCl, affecting the phase, size, and water content of sea salt aerosols and their impact on atmospheric chemistry and climate systems (Zeng, Kelley, Kish, & Liu, 2014).

  • Use in Organic Synthesis : Zinin et al. (2007) demonstrated that Methanesulfonic acid is an efficient and convenient substitute for ethereal HCl in the reductive ring-opening of O-benzylidene acetals, yielding 6-O-benzyl ethers with free 4-OH group (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

  • Melting and Hydration Studies : Kosova et al. (2017) revealed that Sodium methanesulfonate melts congruently and hydrates form in the water-sodium methanesulfonate system, with melting parameters and composition determined by differential scanning calorimetry (Kosova, Navalayeu, Maksimov, Babkina, & Uspenskaya, 2017).

  • Microbial Metabolism : Kelly and Murrell (1999) discussed that Methanesulfonic acid is used by aerobic bacteria as a sulfur source for growth, and some specialized methylotrophs as a carbon and energy substrate for support growth (Kelly & Murrell, 1999).

  • Detection of Genotoxic Impurities : Zhou et al. (2017) developed a simple high-performance liquid chromatography with ultraviolet detection method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, providing a reliable method for detecting potentially genotoxic impurities (Zhou, Xu, Zheng, Liu, & Zheng, 2017).

  • OH Oxidation in Aerosols : Kwong et al. (2018) found that Heterogeneous OH oxidation in aerosols can transform methanesulfonic acid and its sodium salt into a variety of compounds, potentially impacting global climate (Kwong, Chim, Hoffmann, Tilgner, Herrmann, Davies, Wilson, & Chan, 2018).

Safety And Hazards

Methanesulfonothioic acid, sodium salt, is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTZUZWJGUCSTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

44059-82-7 (Parent)
Record name Methanesulfonothioic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2062084
Record name Methanesulfonothioic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonothioic acid, sodium salt

CAS RN

1950-85-2
Record name Methanesulfonothioic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonothioic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonothioic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium methanethiosulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BW Jarecki - 2010 - scholarworks.iupui.edu
Voltage-gated sodium channels (VGSCs) are dynamic membrane-spanning proteins crucial for determining the electrical excitability in nerve and muscle. VGSCs transition, or gate, …
Number of citations: 2 scholarworks.iupui.edu

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